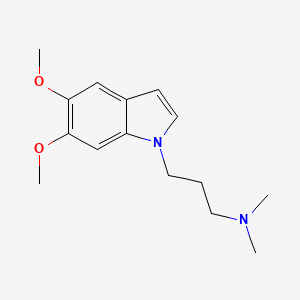
3-Furanthiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furanthiol, also known as 2-methyl-3-furanthiol, is an organic compound with the molecular formula C(_5)H(_6)OS. It is characterized by a furan ring substituted with a thiol group at the third position. This compound is notable for its strong, pleasant aroma reminiscent of roasted meat and coffee, making it a valuable component in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Furanthiol can be synthesized through various methods. One common approach involves the reaction of 2-methylfuran with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound with high selectivity .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of 2-methylfuran in the presence of hydrogen sulfide gas. The reaction is carefully controlled to prevent over-reduction and to maximize the production of the desired thiol compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Furanthiol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form the corresponding furan.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Furan derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Furanthiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its strong aroma makes it useful in studying olfactory receptors and sensory biology.
Medicine: Research is ongoing into its potential therapeutic properties, particularly its antioxidant activity.
Mecanismo De Acción
The mechanism by which 3-furanthiol exerts its effects is primarily through its interaction with olfactory receptors. The thiol group is highly reactive, allowing it to form strong bonds with receptor sites, which in turn triggers a sensory response. In biological systems, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparación Con Compuestos Similares
2-Methyl-3-furanthiol: Similar structure but with a methyl group at the second position.
2,5-Dimethyl-3-furanthiol: Contains additional methyl groups, altering its chemical properties and aroma profile.
Uniqueness: 3-Furanthiol is unique due to its specific substitution pattern, which gives it a distinct aroma and reactivity profile. Compared to its analogs, it offers a balance of volatility and stability, making it particularly valuable in flavor applications .
Propiedades
Fórmula molecular |
C4H4OS |
|---|---|
Peso molecular |
100.14 g/mol |
Nombre IUPAC |
furan-3-thiol |
InChI |
InChI=1S/C4H4OS/c6-4-1-2-5-3-4/h1-3,6H |
Clave InChI |
MWFFRFMPYAKXEY-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
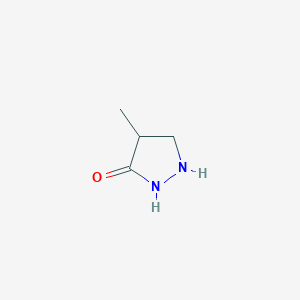
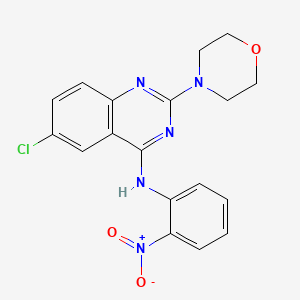

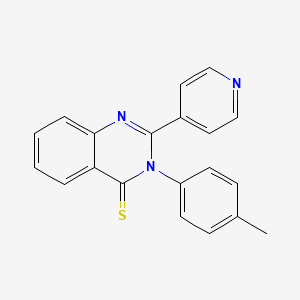
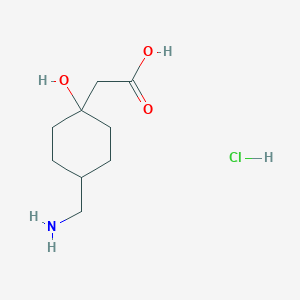
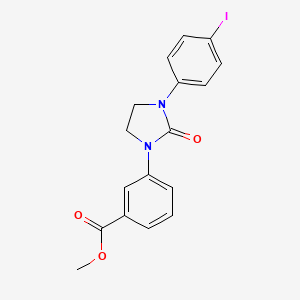



![N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide](/img/structure/B12928856.png)
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)

